Cas no 27076-50-2 ((4-Chlorophenyl)(1H-indol-1-yl)methanone)

(4-Chlorophenyl)(1H-indol-1-yl)methanone is a chlorinated indole-derived ketone compound with applications in organic synthesis and pharmaceutical research. Its structure combines an indole moiety with a 4-chlorophenyl group, making it a versatile intermediate for the development of biologically active molecules. The compound exhibits stability under standard conditions and is compatible with various synthetic transformations, including nucleophilic substitutions and cross-coupling reactions. Its well-defined molecular framework allows for precise modifications, facilitating the exploration of structure-activity relationships in medicinal chemistry. The presence of both electron-rich (indole) and electron-deficient (chlorophenyl) components enhances its utility in designing ligands or inhibitors. Suitable for controlled reactions, it is often employed in heterocyclic and drug discovery research.
(4-Chlorophenyl)(1H-indol-1-yl)methanone structure
27076-50-2 structure
Product Name:(4-Chlorophenyl)(1H-indol-1-yl)methanone
CAS No:27076-50-2
MF:C15H10ClNO
MW:255.699002742767
CID:1092498
PubChem ID:919023
Update Time:2025-06-09

(4-Chlorophenyl)(1H-indol-1-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • (4-Chlorophenyl)(1H-indol-1-yl)methanone
    • (4-chlorophenyl)-indol-1-ylmethanone
    • STL297900
    • AKOS022138568
    • CCG-274262
    • 1-(4-chlorobenzoyl)-1H-indole
    • SCHEMBL6587897
    • 27076-50-2
    • Inchi: 1S/C15H10ClNO/c16-13-7-5-12(6-8-13)15(18)17-10-9-11-3-1-2-4-14(11)17/h1-10H
    • InChI Key: BSHZKBGFYKXEDS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(N1C=CC2C=CC=CC1=2)=O

Computed Properties

  • Exact Mass: 255.0452
  • Monoisotopic Mass: 255.0450916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 22Ų

Experimental Properties

  • PSA: 22

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(4-Chlorophenyl)(1H-indol-1-yl)methanone Suppliers

Amadis Chemical Company Limited
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(CAS:27076-50-2)(4-Chlorophenyl)(1H-indol-1-yl)methanone
Order Number:A905081
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:19
Price ($):261.0
Email:sales@amadischem.com

Additional information on (4-Chlorophenyl)(1H-indol-1-yl)methanone

Comprehensive Guide to (4-Chlorophenyl)(1H-indol-1-yl)methanone (CAS No. 27076-50-2): Properties, Applications, and Market Insights

(4-Chlorophenyl)(1H-indol-1-yl)methanone, with CAS No. 27076-50-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This indole-derived ketone features a unique molecular structure combining a chlorophenyl group with an indole moiety, making it valuable for various synthetic applications. Researchers are particularly interested in its potential as a building block for bioactive molecules, especially in the development of novel therapeutic agents.

The compound's chemical properties include a molecular weight of 255.70 g/mol and a purity typically exceeding 97%. Its melting point ranges between 120-125°C, and it exhibits good stability under standard laboratory conditions. The presence of both chloro-substitution and indole ring system contributes to its interesting electronic characteristics, which are being explored in medicinal chemistry applications. Recent studies have focused on its potential as a precursor for CNS-active compounds, aligning with current trends in neurological drug discovery.

In pharmaceutical research, 27076-50-2 serves as a key intermediate for developing serotonin receptor modulators, a hot topic in treating mood disorders and neurodegenerative diseases. The compound's structural features allow for diverse chemical modifications, enabling researchers to create libraries of analogs for biological screening. Its drug-like properties make it particularly valuable in hit-to-lead optimization processes, addressing the growing demand for novel neuroactive compounds in the pharmaceutical industry.

The material science field has also shown interest in (4-Chlorophenyl)(1H-indol-1-yl)methanone due to its potential applications in organic electronics. The conjugated system formed by the indole and phenyl rings contributes to interesting photophysical properties, making it a candidate for OLED materials and organic semiconductors. This aligns perfectly with current industry focus on sustainable electronic materials and green chemistry initiatives.

Market analysis indicates growing demand for CAS 27076-50-2, particularly from contract research organizations and academic laboratories. The compound's price has remained stable in recent years, with major suppliers offering it in quantities ranging from milligrams to kilograms. Quality control typically involves HPLC analysis and spectroscopic characterization to ensure batch-to-batch consistency, meeting the stringent requirements of pharmaceutical applications.

From a synthetic chemistry perspective, (4-Chlorophenyl)indol-1-yl-methanone offers several advantages. Its relatively straightforward synthesis from commercially available starting materials makes it accessible for medium-scale production. Recent innovations in green synthetic methodologies have improved the sustainability of its preparation, addressing environmental concerns in chemical manufacturing. The compound's stability also allows for convenient storage and handling under standard laboratory conditions.

Safety considerations for 27076-50-2 follow standard laboratory practices for organic compounds. While not classified as highly hazardous, proper personal protective equipment including gloves and safety glasses is recommended when handling. The compound should be stored in a cool, dry place away from strong oxidizers, following typical protocols for research chemicals of this nature.

Future research directions for (4-Chlorophenyl)(1H-indol-1-yl)methanone may explore its potential in catalysis and supramolecular chemistry. The indole moiety's ability to participate in various non-covalent interactions makes it interesting for developing molecular recognition systems. Additionally, its photophysical properties warrant further investigation for potential applications in fluorescence-based sensors, a rapidly growing field in analytical chemistry.

For researchers sourcing CAS No. 27076-50-2, it's important to verify supplier credentials and request comprehensive analytical certificates. Reputable suppliers typically provide NMR spectra, HPLC chromatograms, and mass spectrometry data to confirm identity and purity. The compound is generally available with lead times of 2-4 weeks for custom quantities, with pricing varying based on purity specifications and order volume.

The environmental fate of (4-Chlorophenyl)(1H-indol-1-yl)methanone has not been extensively studied, representing an area for future research. Preliminary data suggest moderate biodegradability under certain conditions, but proper waste disposal procedures should be followed in laboratory settings. As with all research chemicals, adherence to local regulations regarding chemical handling and disposal protocols is essential.

In conclusion, 27076-50-2 represents a versatile compound with significant potential in both pharmaceutical and material science applications. Its unique structural features and synthetic accessibility make it valuable for diverse research applications. As the scientific community continues to explore novel heterocyclic compounds, (4-Chlorophenyl)(1H-indol-1-yl)methanone will likely maintain its importance as a research tool and potential precursor for more complex molecules.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:27076-50-2)(4-Chlorophenyl)(1H-indol-1-yl)methanone
A905081
Purity:99%
Quantity:5g
Price ($):261.0
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